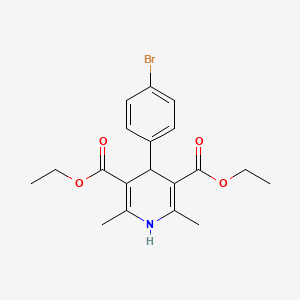

Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Descripción general

Descripción

Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: is a chemical compound belonging to the class of dihydropyridines. Dihydropyridines are known for their diverse applications in various fields, including pharmaceuticals, where they are often used as calcium channel blockers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Michaelis-Arbuzov reaction. This involves the reaction of a suitable dihydropyridine derivative with a bromophenyl compound under specific conditions, such as the presence of a strong base and a suitable solvent.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Análisis De Reacciones Químicas

Key Reaction Parameters:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst ([TBA]₂[W₆O₁₉]) | 0.04 g | 83% |

| Temperature | 80°C | 83% |

| Time | 20 min | 83% |

The catalyst enhances reaction efficiency by promoting rapid cyclization and dehydration . Solvent-free conditions reduce side reactions and improve yields compared to traditional solvents like ethanol or toluene .

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form pyridine derivatives. For example:

-

Oxidizing agents : KMnO₄ or CrO₃ in acidic conditions.

-

Product : Ethyl 4-(4-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate.

This reaction is critical for converting 1,4-DHPs into bioactive pyridine analogs, which are explored for calcium channel modulation .

C–Br Bond Functionalization

The bromophenyl group participates in cross-coupling reactions :

-

Suzuki–Miyaura coupling : Reacts with arylboronic acids under Pd catalysis to form biaryl derivatives .

These reactions enable diversification of the aryl moiety for structure-activity relationship (SAR) studies in medicinal chemistry .

Ester Hydrolysis and Transesterification

The ethyl ester groups undergo hydrolysis or transesterification:

-

Hydrolysis : In acidic or basic conditions (e.g., HCl/NaOH), yielding the dicarboxylic acid .

-

Transesterification : With methanol or ethanol under acid catalysis, producing methyl/ethyl ester derivatives .

Hydrogen Bonding and Crystal Packing

The compound’s solid-state structure (monoclinic, space group P2₁/n) reveals:

Crystal Data :

| Parameter | Value |

|---|---|

| a (Å) | 10.2314(2) |

| b (Å) | 7.5215(1) |

| c (Å) | 24.5475(4) |

| β (°) | 97.921(1) |

| Volume (ų) | 1908.1(5) |

Comparative Reactivity with Analogues

| Reaction | Diethyl 4-(4-Br-Ph)-DHP | Diethyl 4-Ph-DHP |

|---|---|---|

| Oxidation Rate | Slower (steric hindrance) | Faster |

| C–Br Coupling | High reactivity | Not applicable |

| Hydrolysis | Comparable | Comparable |

The bromine substituent reduces oxidation rates but enhances cross-coupling versatility .

Thermal and Solvent Stability

Aplicaciones Científicas De Investigación

Anticancer Activity

Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been studied for its anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- HeLa Cells : IC50 = 3.6 µM

- MCF-7 Cells : IC50 = 5.2 µM

These values suggest that the compound is more cytotoxic to cancer cells compared to normal human fibroblast cells, indicating a potential selectivity for tumor cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens including fungi and bacteria. This broad-spectrum activity further underscores its potential as a therapeutic agent beyond oncology .

Case Studies and Research Findings

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of calcium channels. By blocking these channels, it reduces the influx of calcium ions into cells, which in turn helps to relax blood vessels and reduce blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular tone and cardiac function.

Comparación Con Compuestos Similares

Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

Amlodipine: A longer-acting dihydropyridine used for similar indications.

Felodipine: Another calcium channel blocker with a similar mechanism of action.

Actividad Biológica

Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (often abbreviated as DBMD) is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of DBMD, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by various research findings.

- Molecular Formula : C19H22BrNO4

- Molecular Weight : 408.29 g/mol

- CAS Number : 58029-72-4

- Melting Point : 165-167 °C

- Boiling Point : 484.8 ± 45.0 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of DBMD, particularly against various cancer cell lines. The compound has shown promising results in inhibiting cell viability in vitro.

Case Study: Cytotoxicity Against Cancer Cells

In a study examining the cytotoxic effects of several 1,4-DHP derivatives, DBMD was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The results indicated that:

- HeLa Cells : IC50 = 2.3 µM

- MCF-7 Cells : IC50 = 5.2 µM

These values suggest that DBMD exhibits significant cytotoxicity towards these cancer cell lines while demonstrating a higher selectivity index compared to normal human fibroblast cells (GM07492), indicating its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 2.3 | >1.6 |

| MCF-7 | 5.2 | >1.6 |

| GM07492 | >10 | - |

Antimicrobial Activity

The presence of the 4-bromophenyl moiety in DBMD has been linked to its antimicrobial properties. Research has shown that compounds with this structural feature exhibit significant activity against various pathogens.

Antimicrobial Efficacy

DBMD was evaluated for its effectiveness against:

- Gram-positive bacteria : Effective against strains such as Bacillus subtilis.

- Fungi : Exhibited antifungal activity against Candida albicans.

These findings underscore the importance of structural components in enhancing the biological activity of dihydropyridine derivatives .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, DBMD has been investigated for additional pharmacological properties:

- Analgesic Activity : Similar compounds within the 1,4-DHP class have shown analgesic effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that DBMD may also possess pain-relieving properties.

- Cardiovascular Effects : As part of the broader category of calcium channel blockers, DBMD may contribute to therapeutic strategies for managing hypertension and other cardiovascular conditions .

Propiedades

IUPAC Name |

diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-7-9-14(20)10-8-13/h7-10,17,21H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDAVWDVWMBSLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Br)C(=O)OCC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58029-72-4 | |

| Record name | 4-(4-BR-PH)-2,6-DIMETHYL-1,4-2H-PYRIDINE-3,5-DICARBOXYLIC ACID DIETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.